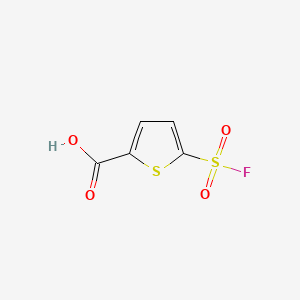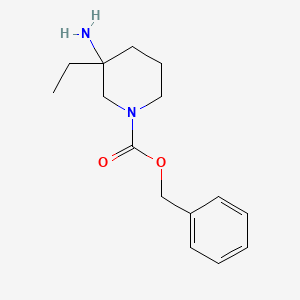
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid, also known as 2-MPCA, is a cyclic carboxylic acid that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a range of experiments, including those related to biochemistry, physiology, and pharmacology. In We will also discuss potential future directions for the compound.
科学的研究の応用
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, this compound has been used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In physiology, this compound has been used to study the effects of inflammation on the body. In pharmacology, this compound has been used to study the effects of drugs on the body.
作用機序
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid works by inhibiting the activity of enzymes, such as COX-2 and 5-LOX. COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that are involved in inflammation. 5-LOX is an enzyme that is involved in the production of leukotrienes, which are molecules that are also involved in inflammation. By inhibiting the activity of these enzymes, this compound can reduce inflammation in the body.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in the body. It has been shown to reduce the production of prostaglandins and leukotrienes, which can reduce inflammation and pain. It has also been shown to reduce the production of nitric oxide, which can reduce oxidative stress and improve cardiovascular health.
実験室実験の利点と制限
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has a number of advantages for use in lab experiments. It is easy to synthesize, and it is relatively stable. It is also relatively non-toxic, which makes it safe for use in experiments. However, it does have some limitations. It is not soluble in water, which can make it difficult to use in some experiments. It is also not very soluble in organic solvents, which can make it difficult to use in other experiments.
将来の方向性
There are a number of potential future directions for 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid. It could be used in combination with other compounds to further reduce inflammation and pain. It could also be used to study the effects of drugs on the body, as well as the effects of inflammation on the body. Additionally, it could be used to study the effects of oxidative stress on the body, as well as the effects of nitric oxide on the body. Finally, it could be used to study the effects of other compounds on the body, such as hormones and neurotransmitters.
合成法
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid can be synthesized through a variety of methods, including the Williamson ether synthesis or the Pd-catalyzed Heck reaction. In the Williamson ether synthesis, this compound is produced by combining a halide with a hydroxyalkyl halide in the presence of a base. In the Pd-catalyzed Heck reaction, this compound is produced by combining an alkyl halide with an alkene in the presence of a palladium catalyst.
特性
IUPAC Name |
2-(2-methylpiperidine-1-carbonyl)-1-propan-2-ylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-9(2)14(13(17)18)8-11(14)12(16)15-7-5-4-6-10(15)3/h9-11H,4-8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPDBHSVRAESGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CC2(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B6604814.png)

![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride](/img/structure/B6604828.png)

![3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6604847.png)


![tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate](/img/structure/B6604870.png)
![4-({[(2-methylpyrimidin-4-yl)methyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B6604878.png)

![2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6604885.png)
![(5-bromo-2-methoxyphenyl)(imino){[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]methyl}-lambda6-sulfanone](/img/structure/B6604911.png)

![4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604926.png)
